N,N-bis(2-methoxyethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

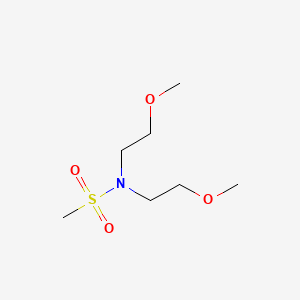

“N,N-bis(2-methoxyethyl)methanesulfonamide” is a chemical compound with the CAS Number: 1344086-67-4 . It has a molecular weight of 211.28 and its molecular formula is C7H17NO4S .

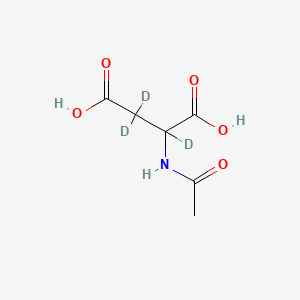

Molecular Structure Analysis

The molecular structure of “N,N-bis(2-methoxyethyl)methanesulfonamide” involves a central N—C—C—N moiety . More detailed structural analysis would require specific spectroscopic data or computational modeling.Physical And Chemical Properties Analysis

“N,N-bis(2-methoxyethyl)methanesulfonamide” is a liquid . It has a molecular weight of 211.28 and its molecular formula is C7H17NO4S .Scientific Research Applications

Synthesis of Thermoresponsive Polymers

N,N-bis(2-methoxyethyl)methanesulfonamide: is utilized in the synthesis of thermoresponsive polymers. These polymers exhibit a change in solubility with temperature, making them valuable for controlled drug delivery systems. The compound’s ability to form polymers that respond to temperature changes allows for the creation of materials that can release therapeutic agents at specific body temperatures .

Group Transfer Polymerization

This compound is a monomer for group transfer polymerization (GTP), a method used to create block copolymers with precise control over molecular weight and composition. GTP is particularly useful for synthesizing polymers with specific properties for biomedical applications, such as tissue engineering scaffolds and diagnostic assays .

Development of Water-Soluble Polymers

The methanesulfonamide group in N,N-bis(2-methoxyethyl)methanesulfonamide contributes to the water solubility of the resulting polymers. This characteristic is essential for developing water-soluble polymers used in pharmaceutical formulations, enhancing the solubility and bioavailability of poorly water-soluble drugs .

Creation of Hydrogels

Hydrogels made from polymers derived from N,N-bis(2-methoxyethyl)methanesulfonamide can absorb significant amounts of water while maintaining their structure. These hydrogels have potential applications in wound dressings, soft contact lenses, and as matrices for cell culture in regenerative medicine .

Surface Modification of Biomaterials

Polymers synthesized from N,N-bis(2-methoxyethyl)methanesulfonamide can be used to modify the surface of biomaterials to improve biocompatibility and reduce nonspecific protein adsorption. This application is crucial in the development of medical implants and devices .

Analytical Chemistry

In analytical chemistry, derivatives of N,N-bis(2-methoxyethyl)methanesulfonamide can serve as chromatographic stationary phases. These phases are used in the separation and purification of complex mixtures, including biological samples and environmental pollutants .

Nanotechnology

The compound’s role in polymer chemistry extends to nanotechnology, where it is used to create nanoscale structures with specific functions. These nanostructures can be applied in drug delivery, imaging, and as sensors .

Chemical Synthesis

N,N-bis(2-methoxyethyl)methanesulfonamide: is also involved in chemical synthesis as a reagent or intermediate. Its unique chemical structure allows for the introduction of the methanesulfonamide functional group into various molecules, which can be pivotal in the synthesis of complex organic compounds .

properties

IUPAC Name |

N,N-bis(2-methoxyethyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO4S/c1-11-6-4-8(5-7-12-2)13(3,9)10/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOMMQIOJPLOQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(2-methoxyethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B580123.png)

![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)